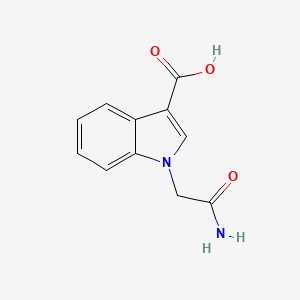

1-(carbamoylmethyl)-1H-indole-3-carboxylic acid

描述

属性

IUPAC Name |

1-(2-amino-2-oxoethyl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-10(14)6-13-5-8(11(15)16)7-3-1-2-4-9(7)13/h1-5H,6H2,(H2,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWWWOGZFDOGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(carbamoylmethyl)-1H-indole-3-carboxylic acid typically involves the cyclocondensation of γ-functionalized acetoacetamide in the presence of a Lewis acid, such as polyphosphoric acid . This method allows for the formation of the indole ring system, which is a crucial structural component of the compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

化学反应分析

Types of Reactions: 1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

科学研究应用

1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(carbamoylmethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Structural and Physicochemical Properties

The substituent at the 1-position significantly impacts molecular weight, polarity, and solubility. Key examples from the evidence include:

Table 1: Comparative Physicochemical Data

Key Observations :

- Alkyl Chains: The 5-fluoropentyl substituent introduces a flexible alkyl chain with a terminal fluorine atom, likely increasing metabolic stability compared to non-fluorinated analogs .

Key Observations :

- Alkylation Efficiency : Reactions using sodium hydride (NaH) in DMF yield moderate to high efficiencies (e.g., 63% for 1-(4-fluorobenzyl)) .

- Coupling Reactions : Amide bond formation via HATU/NMM achieves high yields (e.g., 79.1% for carbamimidoyl derivatives), suggesting applicability for synthesizing carbamoylmethyl analogs .

Pharmacological and Stability Considerations

- Synthetic Cannabinoid Receptor Agonists (SCRAs): Derivatives like 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid are intermediates in SCRA synthesis, where fluorinated alkyl chains enhance receptor binding and metabolic resistance .

- Stability : Acid chlorides (e.g., 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid chloride) are reactive and require immediate use, while carboxylic acid derivatives exhibit greater stability under standard conditions .

生物活性

1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid is an indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Indole compounds are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Indoles are known to modulate several biochemical pathways, leading to significant cellular effects:

- Enzyme Inhibition : Indole derivatives can inhibit key enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which is involved in numerous cellular processes including cell proliferation and apoptosis.

- Receptor Modulation : Some indole derivatives exhibit high affinity for serotonin receptors, particularly 5-HT receptors, influencing neurotransmission and mood regulation.

- Gene Expression : The compound may alter gene expression patterns by interacting with transcription factors, thereby affecting cellular metabolism and growth.

The biochemical properties of this compound include:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under physiological conditions; degradation occurs under extreme pH |

| Transport Mechanism | Mediated by specific transporters; influences its bioavailability |

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Apoptosis Induction : Studies have shown that indole derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Anti-inflammatory Activity : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antioxidant Properties : It has been suggested that the compound exhibits antioxidant activity, which can protect cells from oxidative stress.

Case Studies

Several studies have investigated the biological effects of indole derivatives similar to this compound:

- Anti-cancer Activity :

- Neuroprotective Effects :

-

Metabolic Pathway Interaction :

- Research has indicated that indole derivatives can influence metabolic pathways by modulating enzyme activity related to metabolic flux, impacting overall cellular metabolism.

常见问题

Q. What are the common synthetic routes for 1-(carbamoylmethyl)-1H-indole-3-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via N-alkylation of indole-3-carboxylic acid derivatives. For example, a base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates alkylation with carbamoylmethyl halides. Reaction optimization involves temperature control (60–80°C) and monitoring via TLC or LC-MS to track intermediate formation . Critical Parameters : Solvent purity, stoichiometric ratios, and exclusion of moisture to prevent hydrolysis of the carbamoyl group.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry using software like SHELXL .

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., indole C-3 carboxylic acid vs. carbamoylmethyl groups).

- LC-MS : Validates molecular weight and purity; collision-induced dissociation (CID) helps fragment analysis .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC.

- Photostability : Expose to UV/visible light (ICH Q1B guidelines) and quantify decomposition products .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity; IC₅₀ in cancer cell lines like A549 or MDA-MB-231) under standardized conditions .

- Mechanistic studies : Use siRNA knockdown or CRISPR to identify target pathways (e.g., MAPK/ERK for anticancer effects).

- Meta-analysis : Compare datasets across studies, adjusting for variables like cell passage number or assay sensitivity .

Q. What strategies improve regioselectivity during functionalization of the indole core?

- Methodological Answer :

- Protecting groups : Temporarily block the carboxylic acid at C-3 using tert-butyl esters to direct alkylation to the N-1 position.

- Catalytic systems : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C-5/C-6 modifications after carbamoylmethyl introduction .

- Computational modeling : DFT calculations predict electrophilic aromatic substitution preferences (e.g., C-2 vs. C-5 reactivity) .

Q. How to design a high-throughput screening (HTS) pipeline for derivatives of this compound?

- Methodological Answer :

- Library synthesis : Employ parallel reactions with diverse amines/halides to generate derivatives.

- Automated assays : Use 384-well plates for cytotoxicity (CellTiter-Glo) and binding (SPR/BLI) screening.

- QSAR modeling : Corrogate structural features (e.g., logP, H-bond donors) with activity data to prioritize lead compounds .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Solvent screening : Test mixed-solvent systems (e.g., DMF/water or THF/heptane) for slow vapor diffusion.

- Additive screening : Use ionic liquids or co-crystallizing agents to stabilize lattice formation.

- Cryo-protection : Flash-cool crystals in liquid N₂ with glycerol or PEG for XRD data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。